7-Methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.:
Cat. No.: VC15618864
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O2S2 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (5Z)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H18N4O2S2/c1-11-5-6-14-19-15(21-7-3-2-4-8-21)12(17(24)22(14)10-11)9-13-16(23)20-18(25)26-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,23,25)/b13-9- |
| Standard InChI Key | KDBRKTLIHXACDH-LCYFTJDESA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCCCC4)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCCCC4)C=C1 |
Introduction
Overview of the Compound
The compound 7-Methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic organic molecule that integrates multiple functional groups, including thiazolidinone, pyrido[1,2-A]pyrimidinone, and piperidine moieties. The presence of these groups suggests potential biological activity, making it a candidate for pharmaceutical or biochemical research.
Z-Isomerism
The compound exhibits Z-isomerism at the exocyclic double bond between the thiazolidinone ring and the pyrido[1,2-A]pyrimidinone core. This configuration may influence its biological activity by affecting molecular interactions.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step procedures combining heterocyclic chemistry and functional group transformations. While specific methods for this exact compound were not detailed in the provided results, similar compounds are synthesized via:
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Formation of the Thiazolidinone Ring: Reaction of thiourea derivatives with α-halo ketones or aldehydes.
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Construction of the Pyrido[1,2-A]pyrimidinone Core: Cyclization reactions involving pyrimidine derivatives.
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Coupling Reactions: Linking the thiazolidinone moiety to the pyrido[1,2-A]pyrimidinone scaffold through condensation reactions.
Biological Activity
Compounds containing thiazolidinone and pyrido[1,2-A]pyrimidinone frameworks are known to exhibit diverse biological activities:
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Antimicrobial Activity: The sulfur-containing thiazolidinone ring often contributes to antibacterial and antifungal properties.
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Anticancer Potential: Pyrido[1,2-A]pyrimidinones have been studied for their role in inhibiting cancer cell proliferation.
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Anti-inflammatory Effects: The combination of heterocyclic systems can modulate inflammatory pathways.
Research Applications
This compound's structure suggests potential applications in:
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Drug Discovery: As a lead compound for developing new therapeutics targeting microbial infections or cancer.
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Biochemical Studies: Probing molecular interactions due to its diverse functional groups.
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Material Science: Potential use in designing functionalized materials due to its heterocyclic nature.
Challenges:
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Limited availability of experimental data on its pharmacokinetics and toxicity.
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Complex synthesis may hinder large-scale production.
Future Research:
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Conducting detailed biological assays to confirm antimicrobial or anticancer activities.
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Exploring structural analogs to optimize activity and reduce toxicity.
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Investigating computational docking studies to predict target interactions.
This article provides an authoritative overview based on available data while highlighting gaps for further research on this promising compound.
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